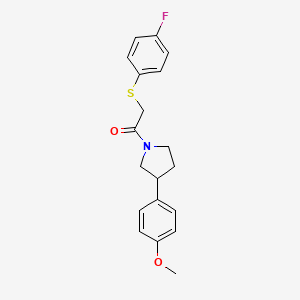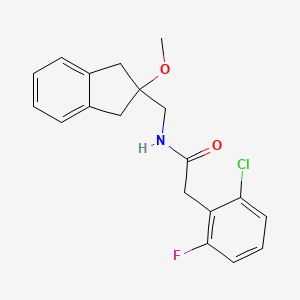![molecular formula C12H9ClF4N4OS B2487315 N-(3-クロロ-4-フルオロフェニル)-2-{[4-メチル-5-(トリフルオロメチル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトアミド CAS No. 263756-84-9](/img/structure/B2487315.png)
N-(3-クロロ-4-フルオロフェニル)-2-{[4-メチル-5-(トリフルオロメチル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-fluorophenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C12H9ClF4N4OS and its molecular weight is 368.73. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-fluorophenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-fluorophenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
N-(3-クロロ-4-フルオロフェニル)-2-{[4-メチル-5-(トリフルオロメチル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトアミドの科学研究における用途について包括的な分析を行います。
抗真菌剤
この化合物は、抗真菌剤としての可能性を示しています。その構造により、細胞壁の合成や膜の完全性を阻害することによって、さまざまな真菌種の増殖を抑制できます。 これは、特に耐性菌株に対する新しい抗真菌薬の開発候補になります .
チロシナーゼ阻害
研究により、この化合物はチロシナーゼ阻害剤として作用することが示されています。 チロシナーゼはメラニン産生に重要な酵素であり、その阻害は色素沈着過剰症の治療や美白製品の開発に役立ちます .
抗がん特性
この化合物は、その抗がん特性について研究されています。がん細胞においてアポトーシス(プログラムされた細胞死)を誘導することができ、化学療法薬の潜在的な候補となります。 正常細胞を温存しながら、特定のがん細胞経路を標的とする能力は特に注目に値します .
抗炎症作用
この化合物は、顕著な抗炎症作用を示します。慢性炎症性疾患に関与する炎症性サイトカインや酵素の産生を抑制することができます。 これは、関節炎や炎症性腸疾患などの疾患に対する潜在的な治療薬になります .
神経保護剤
研究により、この化合物は神経保護特性を持つことが示されています。アルツハイマー病やパーキンソン病などの神経変性疾患でよく見られる酸化ストレスやアポトーシスからニューロンを保護することができます。 これは、神経保護療法におけるその使用の可能性を開きます .
抗菌活性
この化合物は、さまざまな細菌病原体に対して抗菌活性を示しました。 そのメカニズムは、細菌の細胞壁の合成と機能を阻害することで、特に抗生物質耐性の上昇に直面して、新しい抗菌薬の有望な候補となります .
除草剤開発
特定の植物酵素を阻害する能力により、この化合物は潜在的な除草剤として検討されています。 作物に影響を与えることなく雑草を標的にすることができ、農業における雑草管理のための選択的で環境に優しいオプションを提供します .
抗ウイルス用途
予備的な研究によると、この化合物は抗ウイルス特性を持っている可能性があります。ウイルス酵素や宿主細胞への侵入を阻害することによって、特定のウイルスの複製を抑制することができます。 これは、抗ウイルス薬開発の潜在的な候補となります .
これらの用途は、N-(3-クロロ-4-フルオロフェニル)-2-{[4-メチル-5-(トリフルオロメチル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトアミドの科学研究のさまざまな分野における汎用性と可能性を強調しています。詳しく調べたい特定の分野がある場合は、お知らせください!
特性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF4N4OS/c1-21-10(12(15,16)17)19-20-11(21)23-5-9(22)18-6-2-3-8(14)7(13)4-6/h2-4H,5H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJWDGNNMOCMJBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)F)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF4N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2487233.png)


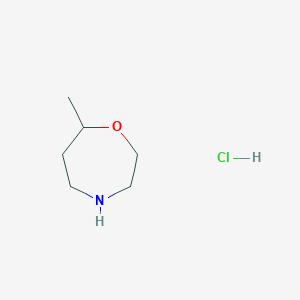
![tert-butyl N-{[3-(difluoromethyl)pyrrolidin-3-yl]methyl}carbamate](/img/structure/B2487241.png)
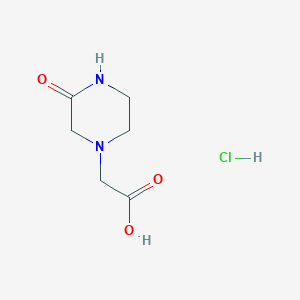
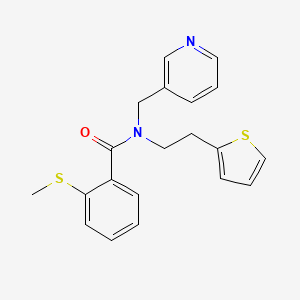
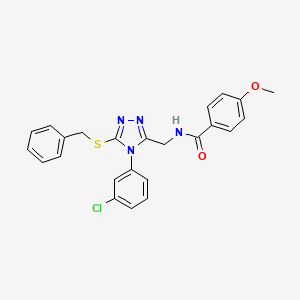
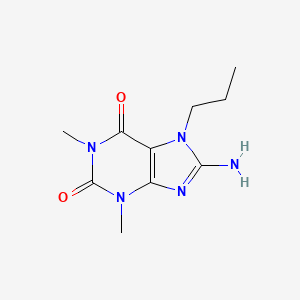
![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2487249.png)
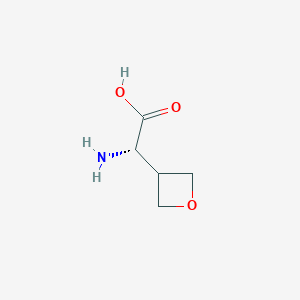
![(Z)-7-(2-(4-methoxyphenyl)hydrazono)-1,3-dimethylthiazolo[2,3-f]purine-2,4,6(1H,3H,7H)-trione](/img/structure/B2487252.png)
